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Compound of Interest

Compound Name: 5-Fluoro-3-methyl-1H-indazole

Cat. No.: B1390212 Get Quote

This guide provides a comprehensive technical overview of 5-Fluoro-3-methyl-1H-indazole, a

fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. The content herein is curated for researchers, scientists, and professionals in the

field of drug development, offering insights into its chemical properties, synthesis, and potential

therapeutic applications.

Core Molecular Attributes
5-Fluoro-3-methyl-1H-indazole is a substituted indazole derivative. The incorporation of a

fluorine atom and a methyl group onto the indazole scaffold imparts unique physicochemical

properties that are advantageous in the design of novel therapeutic agents.

Molecular Formula and Weight
The fundamental molecular characteristics of 5-Fluoro-3-methyl-1H-indazole are summarized

below. These values are critical for stoichiometric calculations in synthesis, analytical

characterization, and biochemical assays.
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Property Value Source

Molecular Formula C₈H₇FN₂ [1][2]

Molecular Weight 150.15 g/mol [1][2][3]

Exact Mass 150.059326 g/mol [4]

CAS Number 945265-03-2 [1][2][3]

Structural Representation
The structural formula of 5-Fluoro-3-methyl-1H-indazole is depicted below, illustrating the

fusion of a pyrazole ring with a fluorinated benzene ring and a methyl substituent at the 3-

position.

Caption: 2D structure of 5-Fluoro-3-methyl-1H-indazole.

The Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into drug candidates is a well-established strategy in modern

medicinal chemistry.[5] Approximately 20-30% of all pharmaceuticals contain at least one

fluorine atom.[5] The unique properties of fluorine, such as its high electronegativity and small

atomic size, can significantly modulate a molecule's metabolic stability, lipophilicity, and

bioavailability.[5] In the context of the indazole scaffold, strategic fluorination can lead to

compounds with enhanced potency and improved pharmacokinetic profiles.[5]

Synthesis and Characterization
The synthesis of substituted indazoles is a pivotal aspect of their development as therapeutic

agents. While specific, detailed synthetic routes for 5-Fluoro-3-methyl-1H-indazole are

proprietary and found within patent literature, general methodologies for analogous structures

often involve multi-step processes.

General Synthetic Approach
A common strategy for synthesizing fluorinated indazoles involves the cyclization of

appropriately substituted phenylhydrazines. The workflow for such a synthesis is outlined

below.
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Caption: Generalized synthetic workflow for fluorinated indazoles.

A patent describes a three-step synthesis of a related compound, 5-bromo-4-fluoro-1H-

indazole, starting from 3-fluoro-2-methylaniline, which involves bromination, ring closure, and

deprotection reactions.[6] This highlights the modular nature of synthetic routes to substituted

indazoles.

Physicochemical Properties and Spectroscopic Data
The characterization of 5-Fluoro-3-methyl-1H-indazole relies on a suite of analytical

techniques. While a comprehensive public dataset is not available, typical properties for related

indazole derivatives are provided for context.

Property Typical Value/Observation Method

Appearance Beige Powder/Solid Visual Inspection

Melting Point
146 - 150 °C (for unsubstituted

Indazole)

[7] Differential Scanning

Calorimetry (DSC)

Boiling Point
270 °C @ 743 mmHg (for

unsubstituted Indazole)
[7] Distillation

¹H NMR

Signals corresponding to

aromatic, methyl, and N-H

protons.

Nuclear Magnetic Resonance

¹³C NMR
Resonances for aromatic and

aliphatic carbons.
Nuclear Magnetic Resonance

¹⁹F NMR
A characteristic signal for the

fluorine atom.
Nuclear Magnetic Resonance

Mass Spectrometry
Molecular ion peak confirming

the molecular weight.
MS (GC)

Spectroscopic data for the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has

been studied in detail using high-resolution mass spectrometry and various NMR techniques,

supported by ab initio quantum theory.[8] Such studies are crucial for the unambiguous

assignment of spectral peaks.[8]
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Applications in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their

ability to interact with a wide range of biological targets. They are key components in numerous

approved drugs and clinical candidates.

Kinase Inhibition
The indazole nucleus is a prominent feature in many kinase inhibitors, where it often forms

critical hydrogen bonding interactions with the hinge region of the kinase domain. For example,

Axitinib, a potent tyrosine kinase inhibitor, features a 1H-indazole core. The specific substitution

pattern of 5-Fluoro-3-methyl-1H-indazole makes it an attractive building block for the

synthesis of novel kinase inhibitors.

Broader Therapeutic Potential
Beyond oncology, indazole-containing compounds have demonstrated a wide array of

pharmacological activities, including:

Anti-inflammatory[9]

Antibacterial[9]

Antiviral (including anti-HIV)[9][10]

Antifungal[9]

Antiarrhythmic[9]

The incorporation of fluorine at the 5-position can be particularly beneficial. For instance, in a

series of indazole derivatives targeting HIV reverse transcriptase, the presence of a fluorine

atom at this position was found to be important for potent activity.[10]

Safety and Handling
As with any laboratory chemical, 5-Fluoro-3-methyl-1H-indazole should be handled with

appropriate care. While a specific safety data sheet (SDS) for this exact compound is not

publicly available, general guidelines for indazole derivatives should be followed.
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General Precautions
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical

safety goggles, gloves, and a lab coat.[7]

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash

thoroughly after handling.[7]

Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed.[7]

Incompatibilities: Avoid strong oxidizing agents.[7]

Hazard Identification
For the related compound 5-fluoro-1H-indazole-3-carboxylic acid, the following hazard

statements have been noted:

Harmful if swallowed.[11]

Causes skin irritation.[11]

Causes serious eye irritation.[11]

May cause respiratory irritation.[11]

It is prudent to assume that 5-Fluoro-3-methyl-1H-indazole may have a similar hazard profile.

Conclusion
5-Fluoro-3-methyl-1H-indazole is a valuable heterocyclic building block with significant

potential in drug discovery and development. Its unique combination of a privileged indazole

scaffold with a strategically placed fluorine atom makes it an attractive starting point for the

synthesis of novel therapeutic agents, particularly in the realm of kinase inhibition and other

targeted therapies. Further research into its synthesis, biological activity, and structure-activity

relationships will continue to unlock its full potential in medicinal chemistry.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://www.fishersci.com/store/msds?partNumber=AC122120050&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-1H-indazole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-1H-indazole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-1H-indazole-3-carboxylic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Fluoro-1H-indazole-3-carboxylic-acid
https://www.benchchem.com/product/b1390212?utm_src=pdf-body
https://www.benchchem.com/product/b1390212?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390212?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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